molecular formula C18H15ClN2O2 B3407875 N-[(2-chlorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852368-86-6

N-[(2-chlorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B3407875
CAS No.: 852368-86-6
M. Wt: 326.8 g/mol
InChI Key: VAGKJHQQDVVORS-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorophenyl group, an indole moiety, and an oxoacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The indole moiety is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Chlorophenyl Methylation: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where 2-chlorobenzyl chloride reacts with the indole derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

    Oxoacetamide Formation: The final step involves the acylation of the indole derivative with an oxoacetamide precursor, typically using reagents like oxalyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxo derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-chlorophenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide: Similar structure but lacks the methyl group on the indole moiety.

    N-[(2-bromophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

Uniqueness

N-[(2-chlorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The methyl group on the indole moiety also contributes to its unique reactivity and interaction with molecular targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-11-16(13-7-3-5-9-15(13)21-11)17(22)18(23)20-10-12-6-2-4-8-14(12)19/h2-9,21H,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGKJHQQDVVORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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